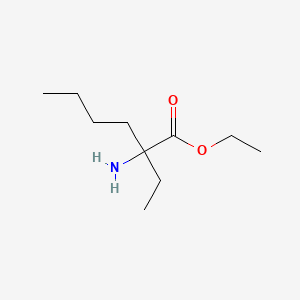

Ethyl 2-amino-2-ethylhexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFPKUWTAGCFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655113 | |

| Record name | Ethyl 2-ethylnorleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152802-65-8 | |

| Record name | Ethyl 2-ethylnorleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152802-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Ethyl 2-amino-2-ethylhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-ethylhexanoate is a non-proteinogenic α,α-disubstituted amino acid ester with potential applications in peptidomimetics and drug design. Its synthesis is not widely documented, necessitating the development of a robust and efficient synthetic pathway. This technical guide outlines two plausible and well-established methodologies for the synthesis of the core amino acid, 2-amino-2-ethylhexanoic acid: the Strecker synthesis and the Bucherer-Bergs reaction, both commencing from the readily available starting material, 3-heptanone. The subsequent esterification to yield the final target compound is also detailed. This document provides comprehensive experimental protocols, a comparative analysis of the synthetic routes, and visualizations of the reaction pathways to aid researchers in the practical synthesis of this compound.

Introduction

α,α-Disubstituted amino acids are of significant interest in medicinal chemistry as their incorporation into peptides can induce conformational constraints, increase metabolic stability, and enhance biological activity. Ethyl 2-amino-2-ethylhexanoate, with its ethyl and butyl substituents on the α-carbon, represents a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a detailed exploration of two classical and reliable methods for the synthesis of its parent amino acid, followed by the final esterification step.

Proposed Synthetic Pathways

The synthesis of ethyl 2-amino-2-ethylhexanoate can be strategically divided into two main stages:

-

Formation of the α,α-disubstituted amino acid backbone: This is achieved by reacting 3-heptanone, which possesses the required ethyl and butyl groups, via either the Strecker synthesis or the Bucherer-Bergs reaction to produce 2-amino-2-ethylhexanoic acid.

-

Esterification: The resulting amino acid is then esterified with ethanol to yield the target compound, ethyl 2-amino-2-ethylhexanoate.

Pathway 1: Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[1][2][3]

Step 1: Synthesis of 2-amino-2-ethylhexanenitrile

3-Heptanone is reacted with ammonia and a cyanide source, such as potassium cyanide, to form the intermediate α-aminonitrile.[1]

Step 2: Hydrolysis to 2-amino-2-ethylhexanoic acid

The α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the desired α,α-disubstituted amino acid.[3]

Pathway 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, which can then be hydrolyzed to the corresponding amino acid.[4][5]

Step 1: Synthesis of 5-butyl-5-ethylhydantoin

3-Heptanone is reacted with potassium cyanide and ammonium carbonate to form the cyclic hydantoin intermediate.[4][5]

Step 2: Hydrolysis to 2-amino-2-ethylhexanoic acid

The 5,5-disubstituted hydantoin is subsequently hydrolyzed, usually under strong basic conditions, to give the target amino acid.

Final Step: Fischer Esterification

The final step in the synthesis is the esterification of 2-amino-2-ethylhexanoic acid with ethanol in the presence of an acid catalyst to produce ethyl 2-amino-2-ethylhexanoate.[6][7]

Experimental Protocols

The following are detailed, representative experimental protocols for each proposed synthetic pathway.

Strecker Synthesis Protocol

Step 1: Synthesis of 2-amino-2-ethylhexanenitrile from 3-Heptanone

-

Reagents:

-

3-Heptanone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Ammonia (aqueous solution, 28-30%)

-

Methanol

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) and potassium cyanide (1.1 equivalents) in aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

3-Heptanone (1.0 equivalent) dissolved in methanol is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.

-

Step 2: Hydrolysis of 2-amino-2-ethylhexanenitrile

-

Reagents:

-

2-amino-2-ethylhexanenitrile (from previous step)

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

The crude α-aminonitrile is added to a round-bottom flask containing concentrated hydrochloric acid.

-

The mixture is heated to reflux for 12-24 hours.

-

The reaction mixture is then cooled, and the excess acid is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide).

-

The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

-

Bucherer-Bergs Reaction Protocol

Step 1: Synthesis of 5-butyl-5-ethylhydantoin from 3-Heptanone

-

Reagents:

-

3-Heptanone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

-

Procedure:

-

In a pressure vessel, a mixture of 3-heptanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) in a 1:1 mixture of ethanol and water is prepared.[4]

-

The vessel is sealed and heated to 80-100°C for 12-24 hours.[4]

-

After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid to precipitate the hydantoin.[4]

-

The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol/water to yield pure 5-butyl-5-ethylhydantoin.

-

Step 2: Hydrolysis of 5-butyl-5-ethylhydantoin

-

Reagents:

-

5-butyl-5-ethylhydantoin (from previous step)

-

Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

-

Sulfuric acid (H₂SO₄) (for use with Ba(OH)₂)

-

-

Procedure:

-

The hydantoin is refluxed in a solution of sodium hydroxide (e.g., 20-30% aqueous solution) for 24-48 hours.

-

Alternatively, the hydantoin can be heated with barium hydroxide in an autoclave.

-

After cooling, the reaction mixture is acidified with hydrochloric acid (if using NaOH) to the isoelectric point to precipitate the amino acid.

-

If barium hydroxide is used, the excess is precipitated as barium sulfate by the addition of sulfuric acid, followed by filtration. The filtrate is then concentrated to crystallize the amino acid.

-

The product, 2-amino-2-ethylhexanoic acid, is collected by filtration and dried.

-

Fischer Esterification Protocol

-

Reagents:

-

2-amino-2-ethylhexanoic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

A suspension of 2-amino-2-ethylhexanoic acid (1.0 equivalent) in absolute ethanol is cooled in an ice bath.

-

Thionyl chloride (1.2 equivalents) is added dropwise with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

The reaction mixture is then heated to reflux for 4-8 hours.[6]

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the resulting crude ester is purified by distillation under reduced pressure to yield ethyl 2-amino-2-ethylhexanoate.

-

Data Presentation

The following tables summarize the key parameters of the proposed synthetic pathways. The yield data is based on typical ranges reported for analogous reactions with aliphatic ketones.

Table 1: Comparison of Strecker and Bucherer-Bergs Pathways for 2-amino-2-ethylhexanoic acid Synthesis

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Material | 3-Heptanone | 3-Heptanone |

| Key Intermediate | 2-amino-2-ethylhexanenitrile | 5-butyl-5-ethylhydantoin |

| Number of Steps | 2 | 2 (can be a one-pot synthesis of hydantoin) |

| Typical Yield (Amino Acid) | 50-70% | 60-80% |

| Reaction Conditions | Step 1: Room temp.; Step 2: Reflux | Step 1: 80-100°C (pressure vessel); Step 2: Reflux |

| Reagents | NH₄Cl, KCN, NH₃, HCl | KCN, (NH₄)₂CO₃, NaOH/Ba(OH)₂ |

| Advantages | Milder conditions for the first step. | Often higher yielding, one-pot for hydantoin. |

| Disadvantages | Handling of cyanide and ammonia. | Requires higher temperatures and pressure for hydantoin formation. |

Table 2: Final Esterification Step

| Parameter | Fischer Esterification |

| Starting Material | 2-amino-2-ethylhexanoic acid |

| Reagents | Ethanol, SOCl₂ or H₂SO₄ |

| Typical Yield | 70-90% |

| Reaction Conditions | Reflux |

| Purification | Distillation |

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Strecker synthesis pathway for 2-amino-2-ethylhexanoic acid.

Caption: Bucherer-Bergs reaction pathway for 2-amino-2-ethylhexanoic acid.

Caption: Fischer esterification of 2-amino-2-ethylhexanoic acid.

Conclusion

This technical guide provides two viable and detailed synthetic pathways for the preparation of ethyl 2-amino-2-ethylhexanoate, a valuable building block for drug discovery and development. Both the Strecker synthesis and the Bucherer-Bergs reaction offer effective methods for constructing the core α,α-disubstituted amino acid from 3-heptanone. The choice between these pathways may depend on available laboratory equipment (e.g., pressure vessels for the Bucherer-Bergs reaction) and desired reaction conditions. The subsequent Fischer esterification is a standard and efficient method for obtaining the final target compound. The provided experimental protocols and comparative data serve as a comprehensive resource for researchers embarking on the synthesis of this and structurally related compounds.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

physicochemical properties of Ethyl 2-amino-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Ethyl 2-amino-2-ethylhexanoate is a derivative of the amino acid 2-amino-2-ethylhexanoic acid. Its core physicochemical properties are summarized in the table below. This information is crucial for researchers involved in areas such as chemical synthesis, formulation development, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₂ | ECHEMI[1] |

| Molecular Weight | 187.28 g/mol | ECHEMI[1] |

| Boiling Point | 232.8 °C at 760 mmHg | ECHEMI[1] |

| Density | 0.932 g/cm³ | ECHEMI[1] |

| Flash Point | 99.4 °C | ECHEMI[1] |

| Refractive Index | 1.446 | ECHEMI[1] |

| Vapor Pressure | 0.058 mmHg at 25 °C | ECHEMI[1] |

| Computed XLogP3 | 2.1 | ECHEMI |

| Hydrogen Bond Donor Count | 1 | ECHEMI |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the public domain regarding the biological activity and any associated signaling pathways of Ethyl 2-amino-2-ethylhexanoate. While the parent compound, 2-ethylhexanoic acid, has been studied for its effects, these cannot be directly extrapolated to the ethyl ester derivative. Further research is required to elucidate the biological role, if any, of this compound.

Due to the absence of defined experimental workflows or known signaling pathways for Ethyl 2-amino-2-ethylhexanoate, the mandatory visualization requirement using Graphviz cannot be fulfilled at this time.

References

Structural Analysis of Ethyl 2-amino-2-ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Ethyl 2-amino-2-ethylhexanoate, a non-proteinogenic α,α-disubstituted amino acid ester. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopic techniques, supplemented with data from closely related analogues, to present a thorough overview of its synthesis, structural properties, and spectroscopic characterization.

Introduction

Ethyl 2-amino-2-ethylhexanoate is a chiral amino acid derivative with a quaternary α-carbon, making it a valuable building block in medicinal chemistry and drug development. The presence of two different alkyl substituents at the α-position imparts unique conformational constraints and metabolic stability to peptides and other molecules incorporating this moiety. This guide details a plausible synthetic route, predicts its spectroscopic signature, and presents structural data based on computational analysis of a close analogue, Ethyl 2-amino-2-ethylbutanoate.

Proposed Synthesis

A viable synthetic pathway to Ethyl 2-amino-2-ethylhexanoate is the malonic ester synthesis, which allows for the sequential introduction of the ethyl and butyl groups to the α-carbon. This is followed by a Curtius rearrangement to install the amino group.

Experimental Protocol (Adapted from Diethyl Ethylmalonate Synthesis)

Step 1: Synthesis of Diethyl Ethyl(butyl)malonate

-

Sodium Ethoxide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Malonate Alkylation (Butyl Group): To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise. After the formation of the sodium salt of diethyl malonate, add 1-bromobutane (1 equivalent) and reflux the mixture until the reaction is complete (monitored by TLC).

-

Second Alkylation (Ethyl Group): Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of ethyl iodide or ethyl bromide (1 equivalent). Reflux the mixture until the dialkylated product, diethyl ethyl(butyl)malonate, is formed.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting the product with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Step 2: Conversion to Ethyl 2-amino-2-ethylhexanoate

-

Hydrolysis: The resulting diethyl ethyl(butyl)malonate is selectively hydrolyzed to the mono-ester by reaction with one equivalent of potassium hydroxide in ethanol.

-

Acid Chloride Formation: The resulting potassium salt is acidified and then treated with thionyl chloride to form the corresponding acid chloride.

-

Curtius Rearrangement: The acid chloride is then reacted with sodium azide to form an acyl azide. Upon gentle heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate.

-

Esterification and Hydrolysis: The isocyanate is trapped with ethanol to form a carbamate, which is then hydrolyzed under acidic conditions to yield the desired product, Ethyl 2-amino-2-ethylhexanoate.

Structural Analysis

The structural properties of Ethyl 2-amino-2-ethylhexanoate are dictated by its functional groups: a primary amine, an ethyl ester, and the alkyl chains at the α-carbon.

Data Presentation

Due to the absence of experimental crystallographic data for Ethyl 2-amino-2-ethylhexanoate, the following table presents computationally derived bond lengths and angles for a closely related analogue, Ethyl 2-amino-2-ethylbutanoate . This data provides a reasonable approximation of the structural parameters of the target molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| Cα | C(O) | 1.54 | ||

| C(O) | O(ester) | 1.35 | ||

| O(ester) | C(ethyl) | 1.45 | ||

| C(O) | O | 1.21 | ||

| Cα | N | 1.47 | ||

| Cα | C(ethyl) | 1.54 | ||

| Cα | C(ethyl) | 1.54 | ||

| Bond Angles | ||||

| C(ethyl) | Cα | C(ethyl) | 110.5 | |

| C(ethyl) | Cα | N | 109.8 | |

| C(ethyl) | Cα | C(O) | 108.7 | |

| N | Cα | C(O) | 109.5 | |

| Cα | C(O) | O(ester) | 111.0 | |

| O | C(O) | O(ester) | 124.0 | |

| C(O) | O(ester) | C(ethyl) | 117.0 |

Note: Data is based on computational modeling of Ethyl 2-amino-2-ethylbutanoate and should be considered as an estimation for Ethyl 2-amino-2-ethylhexanoate.

Spectroscopic Characterization

The structural features of Ethyl 2-amino-2-ethylhexanoate can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the ethyl and butyl groups attached to the α-carbon will appear as complex multiplets in the aliphatic region (0.8-1.8 ppm). The two protons of the primary amine group are expected to appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon around 175 ppm. The α-carbon, being quaternary, will appear as a singlet. The carbons of the ethyl ester, ethyl group, and butyl group will have distinct signals in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the primary amine and the ester functional groups.

-

N-H stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O stretching: A strong absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching: A strong band in the region of 1150-1250 cm⁻¹ for the C-O single bond of the ester.

-

N-H bending: A medium intensity band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of Ethyl 2-amino-2-ethylhexanoate is expected to show fragmentation patterns typical for amino acid esters.

-

Molecular Ion (M⁺): The molecular ion peak should be observed, although it may be of low intensity.

-

Loss of the Ester Group: A prominent fragment corresponding to the loss of the ethoxycarbonyl group (-COOEt) is expected.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage) will lead to the formation of stable iminium ions. The fragmentation pattern will be influenced by the relative stability of the resulting radicals (ethyl vs. butyl).

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and structural analysis of Ethyl 2-amino-2-ethylhexanoate.

Caption: Synthetic pathway for Ethyl 2-amino-2-ethylhexanoate.

Caption: Workflow for the structural analysis of the final product.

Conclusion

This technical guide provides a detailed, albeit partially predictive, structural analysis of Ethyl 2-amino-2-ethylhexanoate. The proposed synthetic route via malonic ester synthesis offers a practical approach for its preparation. The predicted spectroscopic data provides a valuable reference for researchers aiming to synthesize and characterize this and similar α,α-disubstituted amino acid esters. The presented computational data for a close analogue serves as a useful starting point for understanding its three-dimensional structure. Further experimental studies, particularly X-ray crystallography, are warranted to provide definitive structural data and validate the computational models.

Spectroscopic Data for Ethyl 2-amino-2-ethylhexanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-2-ethylhexanoate is a substituted amino acid ester with potential applications in organic synthesis and pharmaceutical development. This document aims to provide a comprehensive guide to its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough search of publicly available scientific databases and literature has revealed a significant lack of experimentally determined spectroscopic data for this specific compound. While the existence of such data is indicated by some chemical suppliers, it is not currently accessible in the public domain.

This guide will therefore outline the expected spectroscopic characteristics based on the compound's structure and provide standardized, detailed methodologies for acquiring this data. This will serve as a foundational resource for researchers who may synthesize or acquire this compound and require protocols for its characterization.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables outline the predicted spectroscopic characteristics for Ethyl 2-amino-2-ethylhexanoate. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-amino-2-ethylhexanoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl ester) | 1.2 - 1.3 | Triplet | ~7.1 |

| -CH₂- (ethyl ester) | 4.1 - 4.2 | Quartet | ~7.1 |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | - |

| -CH₂- (ethyl group on C2) | 1.6 - 1.8 | Quartet | ~7.4 |

| -CH₃ (ethyl group on C2) | 0.8 - 0.9 | Triplet | ~7.4 |

| -(CH₂)₃- (hexyl chain) | 1.2 - 1.5 | Multiplet | - |

| -CH₃ (hexyl chain) | 0.8 - 0.9 | Triplet | ~7.0 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-amino-2-ethylhexanoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | 175 - 178 |

| C2 (quaternary) | 60 - 65 |

| -O-CH₂- (ethyl ester) | 60 - 62 |

| -CH₂- (ethyl group on C2) | 25 - 30 |

| C3-C6 (hexyl chain) | 22 - 35 |

| -O-CH₂-CH₃ (ethyl ester) | 14 - 15 |

| -CH₂-CH₃ (ethyl group on C2) | 8 - 10 |

| -CH₃ (hexyl chain) | 13 - 14 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for Ethyl 2-amino-2-ethylhexanoate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium, Broad |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| C=O Stretch (ester) | 1730 - 1750 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key m/z Fragments for Ethyl 2-amino-2-ethylhexanoate

| m/z | Predicted Fragment |

| 187 | [M]⁺ (Molecular Ion) |

| 114 | [M - CO₂Et]⁺ |

| 88 | [H₂N=C(CH₂CH₃)CO₂Et]⁺ |

Experimental Protocols

The following are detailed, standardized protocols for obtaining the spectroscopic data for Ethyl 2-amino-2-ethylhexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 2-amino-2-ethylhexanoate in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.

-

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using the spectrum of the neat plates or the pure solvent.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation and Ionization:

-

Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Acquisition Parameters (ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺ and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like Ethyl 2-amino-2-ethylhexanoate.

Caption: General workflow for synthesis and spectroscopic characterization.

In-Depth Technical Guide: Ethyl 2-amino-2-ethylhexanoate (CAS 152802-65-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of Ethyl 2-amino-2-ethylhexanoate (CAS 152802-65-8). The information is compiled from various scientific and chemical data sources to support research and development activities.

Chemical and Physical Properties

Ethyl 2-amino-2-ethylhexanoate is an alpha-amino acid ester. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be estimated based on its structure and data from similar compounds. A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 2-amino-2-ethylhexanoate

| Property | Value | Source |

| CAS Number | 152802-65-8 | - |

| Molecular Formula | C₁₀H₂₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 187.28 g/mol | --INVALID-LINK--[1] |

| Density | 0.932 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point | 232.8 °C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 99.4 °C | --INVALID-LINK--[1] |

| Refractive Index | 1.446 | --INVALID-LINK--[1] |

| Vapor Pressure | 0.058 mmHg at 25°C | --INVALID-LINK--[1] |

Synthesis of Ethyl 2-amino-2-ethylhexanoate

Proposed Synthetic Pathway via Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[2][3][4][5] For Ethyl 2-amino-2-ethylhexanoate, the starting material would be 2-ethylhexanal. The general steps are outlined below.

Experimental Workflow: Strecker Synthesis

Caption: Proposed Strecker synthesis workflow.

Detailed Hypothetical Protocol:

-

Formation of the α-aminonitrile: 2-Ethylhexanal is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide or hydrogen cyanide).[5] This reaction forms the intermediate 2-amino-2-ethylheptanenitrile.

-

Hydrolysis to the amino acid: The α-aminonitrile is then subjected to strong acid hydrolysis (e.g., using concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding 2-amino-2-ethylhexanoic acid.[3][5]

-

Esterification: The resulting amino acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to produce the final product, Ethyl 2-amino-2-ethylhexanoate.

Proposed Synthetic Pathway via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids, starting from a ketone.[6][7][8][9] In this case, the starting material would be 2-hexanone.

Experimental Workflow: Bucherer-Bergs Reaction

Caption: Proposed Bucherer-Bergs synthesis workflow.

Detailed Hypothetical Protocol:

-

Hydantoin formation: 2-Hexanone is reacted with potassium cyanide and ammonium carbonate to form a hydantoin derivative.[6][8]

-

Hydrolysis: The hydantoin is then hydrolyzed (typically under basic or acidic conditions) to yield the corresponding amino acid.

-

Esterification: The resulting amino acid is esterified as described in the Strecker synthesis protocol.

Biological Activity and Potential Applications

Specific studies on the biological activity of Ethyl 2-amino-2-ethylhexanoate are not prominent in the scientific literature. However, the biological roles of related α-amino acid esters and 2-ethylhexanoic acid can provide insights into its potential activities.

α-Amino acid esters are precursors to non-canonical amino acids, which are valuable in the development of therapeutics and for introducing new functionalities into biomolecules.[10] They are also studied for their effects on cell proliferation.[11]

The structurally related compound, 2-ethylhexanoic acid, is a metabolite of the plasticizer di(2-ethylhexyl)phthalate (DEHP).[12] Studies on 2-ethylhexanoic acid have indicated potential immunosuppressive effects, specifically the inhibition of reactive oxygen species (ROS) production in human polymorphonuclear leukocytes.[12] It is plausible that Ethyl 2-amino-2-ethylhexanoate could be hydrolyzed in vivo to 2-amino-2-ethylhexanoic acid, which may share some biological activities with 2-ethylhexanoic acid.

Given the structural similarity to other biologically active amino acid derivatives, potential research areas for Ethyl 2-amino-2-ethylhexanoate could include its role as an enzyme inhibitor, a modulator of cellular signaling pathways, or as a building block for novel peptides and peptidomimetics. However, without direct experimental evidence, these remain speculative.

Signaling Pathway Involvement:

Currently, there is no direct evidence from the reviewed literature to associate Ethyl 2-amino-2-ethylhexanoate with any specific signaling pathway. Further research, such as high-throughput screening or targeted cellular assays, would be necessary to elucidate its mechanism of action and potential involvement in cellular signaling.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Experimental Workflow: Biological Activity Screening

Caption: Workflow for biological activity screening.

Suppliers

Ethyl 2-amino-2-ethylhexanoate (CAS 152802-65-8) is available from several chemical suppliers, primarily for research and development purposes. A list of potential suppliers is provided in Table 2.

Table 2: Suppliers of Ethyl 2-amino-2-ethylhexanoate

| Supplier | Location |

| BLD Pharm | --INVALID-LINK--[13] |

| Echemi | --INVALID-LINK--[1] |

| ChemicalBook | --INVALID-LINK-- |

Disclaimer: This information is for research and development purposes only. The safety and handling of this chemical should be conducted in accordance with established laboratory safety protocols and information provided in the supplier's Safety Data Sheet (SDS).

References

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction [organic-chemistry.org]

- 10. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Ethyl 2-amino-2-ethylhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-2-ethylhexanoate is an amino acid ester with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for process development, purification, and formulation. This technical guide provides a comprehensive overview of the available information regarding the solubility of Ethyl 2-amino-2-ethylhexanoate and structurally related compounds. Due to the current absence of specific quantitative solubility data for Ethyl 2-amino-2-ethylhexanoate in the public domain, this guide leverages data from analogous compounds to provide valuable insights. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is presented, empowering researchers to generate precise data for their specific needs.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 2-amino-2-ethylhexanoate in organic solvents is a critical physicochemical property. It directly influences reaction kinetics, crystallization, purification strategies, and the ultimate formulation of a drug product. The structure of Ethyl 2-amino-2-ethylhexanoate, featuring both a polar amino group and a nonpolar ethylhexanoate chain, suggests a nuanced solubility profile across a range of organic solvents. This guide aims to provide a foundational understanding of its likely solubility behavior and the experimental means to quantify it.

Solubility Data of Analogous Compounds

In the absence of specific experimental data for Ethyl 2-amino-2-ethylhexanoate, the solubility of structurally similar amino acid esters can provide a useful qualitative and semi-quantitative framework. The following table summarizes available solubility data for related compounds in common organic solvents. It is crucial to note that these values are for comparative purposes and the actual solubility of Ethyl 2-amino-2-ethylhexanoate will need to be experimentally determined.

| Compound Name | Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Ethyl 3-aminocrotonate | Chloroform | Not Specified | Soluble | [1] |

| Ethyl 3-aminocrotonate | Methanol | Not Specified | Soluble | [1] |

| Methyl 3-aminocrotonate | Chloroform | Not Specified | >500 | [1] |

| Methyl 3-aminocrotonate | Acetone | Not Specified | Soluble | [1] |

| Methyl 3-aminocrotonate | Tetrahydrofuran (THF) | Not Specified | Soluble | [1] |

| Methyl 3-aminocrotonate | Dimethylformamide (DMF) | Not Specified | Soluble | [1] |

General Trends: The solubility of amino acids and their esters tends to decrease with an increase in the hydrophobic character of the solvent. Polar protic solvents like alcohols can interact with the amino and ester groups, while polar aprotic solvents can also be effective. Nonpolar solvents are generally poor solvents for amino acid derivatives.[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data for Ethyl 2-amino-2-ethylhexanoate, a well-defined experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

Objective

To determine the equilibrium solubility of Ethyl 2-amino-2-ethylhexanoate in a specific organic solvent at a controlled temperature.[1]

Materials and Equipment

-

Ethyl 2-amino-2-ethylhexanoate (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with tight-sealing caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant and controlled temperature (e.g., 25 °C).[1]

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of dissolved Ethyl 2-amino-2-ethylhexanoate.

-

A calibration curve must be prepared using standard solutions of known concentrations to accurately quantify the compound in the sample.[1]

-

-

Calculation of Solubility:

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Ethyl 2-amino-2-ethylhexanoate.

References

Stability and Storage of Ethyl 2-amino-2-ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-amino-2-ethylhexanoate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle, from laboratory research to potential drug development applications. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of Ethyl 2-amino-2-ethylhexanoate is essential for comprehending its stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₂ | ECHEMI[1] |

| Molecular Weight | 187.28 g/mol | ECHEMI[1] |

| Boiling Point | 232.8°C at 760 mmHg | ECHEMI[1] |

| Density | 0.932 g/cm³ | ECHEMI[1] |

| Appearance | Likely an oil (based on its use in reactions) | Inferred from procedural descriptions in patents |

| pKa | Not explicitly found, but for the amino group, it is expected to be in the basic range, influencing pH-dependent stability. |

Stability Profile

The stability of Ethyl 2-amino-2-ethylhexanoate is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific quantitative stability data for this compound is limited in publicly available literature, a stability profile can be constructed based on general knowledge of amino acid esters and related compounds.

General Stability

Ethyl 2-amino-2-ethylhexanoate is noted for its high stability under recommended storage conditions. However, as an amino acid ester, it is susceptible to degradation through several pathways.

pH-Dependent Stability

The pH of the environment is a critical factor for the stability of Ethyl 2-amino-2-ethylhexanoate, particularly in aqueous solutions. The primary degradation pathway influenced by pH is hydrolysis.

-

Acidic Conditions: Under acidic conditions, the ester linkage can undergo hydrolysis, yielding 2-amino-2-ethylhexanoic acid and ethanol.

-

Basic Conditions: In alkaline environments, base-catalyzed hydrolysis of the ester is a significant degradation pathway.[2][3][4] For enzymatic hydrolysis, a pH of 7.5 has been shown to be optimal for activity, while the enzyme itself is most stable at pH 8.[5]

Thermal Stability

Oxidative Stability

The amino group of Ethyl 2-amino-2-ethylhexanoate can be susceptible to oxidation.[9][10][11] The presence of oxidizing agents or exposure to atmospheric oxygen over extended periods can lead to the formation of various degradation products. Mechanisms of amino acid oxidation can involve hydroxylation, nitration, and conversion to carbonyl derivatives.[9][10]

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of amino acid derivatives.[12] While specific photostability studies on Ethyl 2-amino-2-ethylhexanoate are not available, it is prudent to protect the compound from light to prevent potential degradation.

Recommended Storage Conditions

To maintain the integrity and purity of Ethyl 2-amino-2-ethylhexanoate, the following storage conditions are recommended based on general guidelines for amino acid derivatives.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C to 5°CShort-term: 2-8°C | To minimize thermal degradation and slow down potential chemical reactions. |

| Light | Store in a dark place, in light-resistant containers. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To minimize oxidation. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials). | To prevent contamination and exposure to moisture and air. |

| Moisture | Keep in a dry place, protected from humidity. | To prevent hydrolysis. |

Potential Degradation Pathways

The primary degradation pathways for Ethyl 2-amino-2-ethylhexanoate are hydrolysis, oxidation, and thermal decomposition.

Figure 1: Potential degradation pathways for Ethyl 2-amino-2-ethylhexanoate.

Experimental Protocols for Stability Assessment

To thoroughly evaluate the stability of Ethyl 2-amino-2-ethylhexanoate, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines and can be adapted for this specific compound.[13][14][15][16]

Analytical Methodology

A validated stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is recommended for the separation and quantification of Ethyl 2-amino-2-ethylhexanoate and its degradation products.

Forced Degradation Experimental Workflow

Figure 2: General workflow for forced degradation studies.

Detailed Methodologies

5.3.1. Acid and Base Hydrolysis

-

Preparation: Prepare a solution of Ethyl 2-amino-2-ethylhexanoate (e.g., 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a defined period (e.g., 2 hours).

-

Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the samples before injection into the HPLC system.

5.3.2. Oxidation

-

Preparation: Prepare a solution of Ethyl 2-amino-2-ethylhexanoate (e.g., 1 mg/mL).

-

Stress Condition: Add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light.

-

Sampling: Withdraw samples at appropriate time intervals.

-

Analysis: Analyze the samples by HPLC.

5.3.3. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Prepare a solution of the compound and heat it in a controlled temperature bath (e.g., 80°C).

-

Sampling: Withdraw solid or solution samples at specified time points.

-

Analysis: Dissolve the solid samples in a suitable solvent before HPLC analysis.

5.3.4. Photostability

-

Procedure: Expose the compound, both in solid form and in solution, to light conditions as specified in ICH guideline Q1B. This includes exposure to a combination of visible and UV light.

-

Control: Keep a parallel set of samples in the dark to serve as controls.

-

Analysis: Analyze the light-exposed and dark control samples by HPLC.

Summary of Stability Data

The following table summarizes the expected stability of Ethyl 2-amino-2-ethylhexanoate under various stress conditions. The extent of degradation is a qualitative prediction and should be confirmed by experimental studies.

| Stress Condition | Expected Stability | Potential Degradants |

| Acidic (0.1 M HCl, 60°C) | Likely to degrade | 2-Amino-2-ethylhexanoic acid, Ethanol |

| Basic (0.1 M NaOH, RT) | Likely to degrade | 2-Amino-2-ethylhexanoic acid, Ethanol |

| Oxidative (3% H₂O₂, RT) | Potentially unstable | Oxidized derivatives (e.g., N-oxides, deaminated species) |

| Thermal (80°C) | May degrade over time | Decomposition products (e.g., smaller molecules, polymers) |

| Photolytic (ICH Q1B) | Potential for degradation | Photodegradation products |

Conclusion

Ethyl 2-amino-2-ethylhexanoate is a relatively stable compound when stored under appropriate conditions. The primary factors influencing its stability are pH, temperature, and exposure to light and oxidizing agents. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies to understand its degradation profile and to establish appropriate storage and handling procedures. The experimental protocols outlined in this guide provide a framework for such investigations, ensuring the quality and integrity of this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]

- 4. connectsci.au [connectsci.au]

- 5. scribd.com [scribd.com]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Free radical-mediated oxidation of free amino acids and amino acid residues in proteins | Semantic Scholar [semanticscholar.org]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. Photodegradation of new amino acid derivatives suitable for chelating agents in pulp bleaching applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mastercontrol.com [mastercontrol.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH Official web site : ICH [ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Biological Frontier: A Technical Guide to Substituted Amino Acid Esters in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Substituted amino acid esters represent a versatile and powerful class of compounds with significant potential across a spectrum of therapeutic areas. By chemically linking amino acids to a parent drug molecule via an ester bond, researchers can strategically modify its physicochemical and pharmacokinetic properties. This prodrug approach is a cornerstone of modern drug design, enabling enhanced solubility, improved oral bioavailability, targeted delivery, and reduced off-target toxicity. This guide provides an in-depth exploration of the synthesis, biological activities, and evaluation of these promising molecules, offering detailed protocols and quantitative data to support further research and development.

The Prodrug Principle: Enhancing Therapeutic Potential

The primary application of substituted amino acid esters is in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. Amino acid esters are particularly effective as promoieties due to their ability to leverage endogenous enzymes (esterases) and transport systems.

The logical framework for this strategy is the targeted improvement of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Esterification with an amino acid can increase a drug's water solubility, facilitate its transport across biological membranes via amino acid or peptide transporters (like hPEPT1), and protect it from premature degradation.[1]

Antiviral Activity: The Valacyclovir Case Study

The success of valacyclovir, the L-valyl ester of acyclovir, is a landmark in antiviral prodrug development. Acyclovir itself has poor oral bioavailability (~10-20%). The addition of the valine ester moiety significantly enhances its absorption, achieving a bioavailability of about 55%.[2]

Mechanism of Action

Valacyclovir is not active in its ester form. Following oral administration, it is rapidly and almost completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism.[3] Acyclovir is then selectively taken up by virus-infected cells and converted to its active triphosphate form by a viral-encoded enzyme, thymidine kinase (TK). Acyclovir triphosphate competitively inhibits the viral DNA polymerase, gets incorporated into the growing viral DNA chain, and acts as a chain terminator, thus halting viral replication.[3]

Quantitative Data: Pharmacokinetics

The esterification of acyclovir with amino acids leads to significant improvements in key pharmacokinetic parameters.

| Compound | Parent Drug | Amino Acid Ester | Cmax (µM) | Tmax (h) | AUC (µM*h) | Oral Bioavailability (%) | Reference |

| Acyclovir (ACV) | - | - | 2.6 ± 0.9 | 1.5 ± 0.5 | 7.9 ± 2.6 | ~15-30% | [4] |

| Valacyclovir | ACV | L-Valine | 25.9 ± 9.3 | 1.7 ± 0.4 | 40.5 ± 11.2 | ~54% | [2][4] |

| L-Serine-ACV | ACV | L-Serine | 39 ± 22 | 1.4 ± 0.5 | 38.5 ± 14.9 | - | [4] |

| L-Isoleucine-ACV | ACV | L-Isoleucine | 10.6 ± 3.4 | 1.6 ± 0.5 | 22.8 ± 7.9 | - | [4] |

| Famciclovir | Penciclovir | Diacetyl-6-deoxy | - | - | - | ~77% | [5] |

Anticancer Activity: Targeting Tumors with Prodrugs

Amino acid esters are also being explored to improve the delivery and efficacy of potent but poorly soluble anticancer agents like camptothecin and paclitaxel.

Camptothecin (CPT) Esters

CPT is a potent topoisomerase I inhibitor, but its clinical use is hampered by poor water solubility and the instability of its active lactone ring.[4] Esterification at the 20-hydroxyl position with amino acids can improve solubility and stabilize the molecule until it reaches the tumor environment, where it can be hydrolyzed back to the active form.[4]

Paclitaxel (PTX) Esters

Paclitaxel is a cornerstone of chemotherapy, but it also suffers from low aqueous solubility. Lipoamino acid (LAA) conjugates of paclitaxel have been synthesized to increase drug accumulation in tumor cells by enhancing passive membrane permeation and potentially bypassing multidrug resistance efflux pumps.[6]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Paclitaxel | SK-BR-3 | Breast (HER2+) | 4.8 ± 0.9 | [8][9] |

| Paclitaxel | MDA-MB-231 | Breast (Triple Negative) | 3.1 ± 0.4 | [8][9] |

| Paclitaxel | T-47D | Breast (Luminal A) | 2.7 ± 0.3 | [8][9] |

| Paclitaxel | MCF-7 | Breast | 7.5 | [10] |

| FA-P7-PTX | MCF-7/PTX | Breast (PTX-Resistant) | 2920 ± 200 | [11] |

| CPT-Glycinate | A549 | Human Lung Carcinoma | 110 ± 20 | [4] |

| CPT-Alaninate | A549 | Human Lung Carcinoma | 200 ± 50 | [4] |

| CPT-Norvalinate | A549 | Human Lung Carcinoma | 280 ± 50 | [4] |

| α-Tocopherol-N-Boc-L-Proline Ester | MDA-MB-231 | Breast (Multi-drug Resistant) | 9200 | [12] |

| α-Tocopherol-N-Boc-Glycine Ester | MCF-7 | Breast | 8600 | [12] |

Neuroprotective Activity: Modulating NMDA Receptor Signaling

While not a classical amino acid ester, Memantine is an amino-adamantane derivative that acts as an uncompetitive NMDA receptor antagonist. Its mechanism provides a compelling example of how amino acid-related structures can modulate complex signaling pathways relevant to neuroprotection.[13] Glutamate excitotoxicity, mediated by the overactivation of NMDA receptors, is a key pathological process in neurodegenerative diseases like Alzheimer's.[14] Memantine preferentially blocks excessive NMDA receptor activity, which is associated with pathology, while sparing normal synaptic function.[15] This modulation has downstream effects on cell survival and autophagy pathways.

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Esters

The synthesis of N-benzoyl amino esters has yielded compounds with notable antifungal activity. By modifying the amino acid side chain and the substituents on the benzoyl ring, the potency against fungi like Aspergillus fumigatus and Fusarium temperatum can be modulated.

| Compound ID | Amino Acid | Benzoyl Substituent | % Inhibition vs. A. fumigatus (100 µg/mL) | % Inhibition vs. F. temperatum (100 µg/mL) | Reference |

| 7 | L-Valine | 2,4,6-Trimethyl | 78.2 | 75.8 | [16] |

| 13 | L-Tryptophan | 4-Methyl | 65.7 | 78.5 | [16] |

| 5 | D-Valine | Unsubstituted | 68.5 | 70.3 | [16] |

| 10 | L-Tryptophan | 2-Hydroxy | 55.4 | 68.7 | [16] |

Anti-inflammatory Prodrugs

Ester and amide prodrugs of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen have been synthesized to reduce their primary side effect: gastrointestinal toxicity. By masking the free carboxylic acid group responsible for direct mucosal irritation, these prodrugs can pass through the stomach intact and release the active drug upon absorption.[5][13]

Experimental Protocols

Synthesis of N-Benzoyl Amino Esters

This protocol provides a general two-step procedure for the synthesis of N-benzoyl amino esters from commercially available amino acids.

Step 1: Amino Acid Esterification

-

Dissolve the desired amino acid (1 mmol) in methanol (5 mL).

-

Add trimethylsilyl chloride (TMSCl) (2 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Evaporate the solvent under reduced pressure. The resulting amino acid methyl ester hydrochloride is used in the next step without further purification.[17]

Step 2: N-Benzoylation

-

Prepare a solution of the α-aminoester from Step 1 (1 mmol), the desired benzoic acid derivative (1 mmol), 4-dimethylaminopyridine (DMAP) (0.1 mmol), and triethylamine (2 mmol) in dichloromethane (CH₂Cl₂) (10 mL).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Dilute the mixture with CH₂Cl₂ (20 mL) and wash with saturated ammonium chloride (NH₄Cl) solution, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure N-benzoyl amino ester.[17]

In Vitro Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus.

Detailed Protocol:

-

Cell Preparation: Seed susceptible host cells (e.g., Vero cells) into 6-well plates to achieve a confluent monolayer on the day of infection (typically 2 x 10⁵ cells/well). Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[18]

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cell culture medium to achieve final concentrations spanning a desired range. Include a "no drug" virus control.[8]

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.[18]

-

Treatment and Overlay: After the adsorption period, remove the viral inoculum. Overlay the cell monolayers with 2 mL of an overlay medium (e.g., medium containing 1% methylcellulose) that includes the respective serial dilutions of the test compound.[18]

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, or until distinct plaques are visible in the virus control wells.[18]

-

Plaque Visualization: Aspirate the overlay medium. Fix the cells with a 4% formaldehyde solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with a 0.5% crystal violet solution for 15-20 minutes.[18]

-

Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[8]

In Vitro Caco-2 Permeability Assay

This assay is the industry standard for predicting the oral absorption of drug candidates. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer resembling the intestinal epithelium.[19]

Detailed Protocol:

-

Cell Culture: Culture Caco-2 cells in flasks. Seed cells at a density of 2.6 × 10⁵ cells/cm² onto polycarbonate filter inserts in Transwell® plates. Culture for 21-25 days to allow for the formation of a differentiated, polarized monolayer with tight junctions.[19]

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values above a predetermined threshold indicate a confluent and intact monolayer suitable for the assay.[20]

-

Permeability Experiment (Apical to Basolateral - A to B):

-

Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Add the dosing solution, containing the test compound at a known concentration (C₀), to the apical (donor) compartment.

-

Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[20]

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the end of the experiment.

-

-

Sample Analysis: Quantify the concentration of the test compound in all collected samples using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the compound in the donor compartment.[21]

-

-

In Vivo Human Tumor Xenograft Model

This protocol describes a standard subcutaneous xenograft model in mice to evaluate the anticancer efficacy of a test compound.[22]

Detailed Protocol:

-

Cell Preparation: Harvest the desired human cancer cells (e.g., A549, MCF-7) from culture. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them at a concentration of approximately 1 x 10⁷ cells/mL in PBS or a mixture of PBS and Matrigel®.[20]

-

Tumor Implantation: Use immunocompromised mice (e.g., athymic nude or SCID mice). Anesthetize the mouse and subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the flank.[20]

-

Tumor Growth and Randomization: Monitor the mice daily. Measure tumor dimensions with calipers 2-3 times per week. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).[20]

-

Treatment: Administer the test compound and control agents according to the experimental design (e.g., daily oral gavage, intraperitoneal injection). Dosing is typically based on the animal's body weight.[20]

-

Monitoring Efficacy and Toxicity:

-

Continue to measure tumor volumes and body weights 2-3 times per week. Tumor volume is often calculated as (Length x Width²) / 2.

-

Observe animals daily for any clinical signs of toxicity (e.g., changes in behavior, weight loss >20%).

-

-

Study Endpoint and Analysis: Terminate the study when tumors in the control group reach a predetermined maximum size or after a set duration. Euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). Compare the average tumor growth between the treated and control groups to determine the compound's efficacy.[20]

This guide provides a foundational understanding of the potential and evaluation of substituted amino acid esters. The versatility of this chemical modification strategy ensures its continued relevance in the pursuit of safer and more effective therapeutics across a wide range of diseases.

References

- 1. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 7. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 14. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ijpbs.com [ijpbs.com]

- 18. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 20. benchchem.com [benchchem.com]

- 21. Memantine - Wikipedia [en.wikipedia.org]

- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Use of Ethyl 2-Amino-2-Ethylhexanoate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-2-ethylhexanoate is a non-proteinogenic α,α-disubstituted amino acid ester. This class of compounds is of significant interest in medicinal chemistry and drug development due to the conformational constraints they impose on peptides, leading to enhanced metabolic stability and defined secondary structures. The presence of a quaternary stereocenter at the α-position makes their stereoselective synthesis a challenging yet crucial endeavor. These application notes provide a comprehensive overview of the potential use of Ethyl 2-amino-2-ethylhexanoate as a chiral building block in asymmetric synthesis, drawing upon established methodologies for structurally related compounds.

Note: Extensive literature searches did not yield specific examples of Ethyl 2-amino-2-ethylhexanoate being used as a primary chiral auxiliary or substrate in published asymmetric synthesis protocols. Therefore, the following application notes are based on well-established principles and protocols for the asymmetric synthesis of other α,α-disubstituted amino acids. The quantitative data presented is hypothetical and serves to illustrate the expected outcomes of such reactions.

Core Application: Diastereoselective Alkylation for the Synthesis of Novel α,α-Disubstituted Amino Acids

A primary application of a chiral derivative of Ethyl 2-amino-2-ethylhexanoate is in diastereoselective alkylation reactions. By converting the amino group into a chiral Schiff base or incorporating it into a chiral auxiliary system, the resulting enolate can be alkylated with high stereocontrol. This approach allows for the introduction of a second, different substituent at the α-position, leading to a variety of novel, enantiomerically enriched α,α-disubstituted amino acids.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical data for the diastereoselective alkylation of a chiral imine derived from Ethyl 2-amino-2-ethylhexanoate with various electrophiles.

| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | Ethyl 2-amino-2-benzyl-2-ethylhexanoate | 95:5 | 85 |

| 2 | Methyl iodide | Ethyl 2-amino-2-ethyl-2-methylhexanoate | 92:8 | 90 |

| 3 | Allyl bromide | Ethyl 2-amino-2-allyl-2-ethylhexanoate | 90:10 | 82 |

| 4 | Propargyl bromide | Ethyl 2-amino-2-ethyl-2-propargylhexanoate | 88:12 | 78 |

Experimental Protocols

The following are detailed, generalized protocols that could be adapted for the use of Ethyl 2-amino-2-ethylhexanoate in asymmetric synthesis.

Protocol 1: Synthesis of a Chiral Schiff Base Intermediate

This protocol describes the formation of a chiral imine from Ethyl 2-amino-2-ethylhexanoate and a chiral aldehyde or ketone, a common strategy to introduce stereocontrol.

Materials:

-

Ethyl 2-amino-2-ethylhexanoate

-

(R)-(+)-Camphor or other suitable chiral aldehyde/ketone

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add Ethyl 2-amino-2-ethylhexanoate (1.0 eq) and the chiral aldehyde/ketone (1.1 eq) in anhydrous toluene.

-

Heat the mixture to reflux and continuously remove water via the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino ester is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude chiral Schiff base can be used in the next step without further purification, or purified by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base

This protocol outlines the diastereoselective alkylation of the chiral imine to introduce a new substituent at the α-position.

Materials:

-

Chiral Schiff base from Protocol 1

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

Procedure:

-

Dissolve the chiral Schiff base (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

-

Purify the product by column chromatography on silica gel.

Protocol 3: Hydrolysis of the Chiral Auxiliary and Isolation of the α,α-Disubstituted Amino Acid

This protocol describes the removal of the chiral auxiliary to yield the free α,α-disubstituted amino acid.

Materials:

-

Alkylated Schiff base from Protocol 2

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

Dissolve the purified alkylated Schiff base in 1 M HCl.

-

Stir the mixture vigorously at room temperature for 24 hours to effect hydrolysis.

-

Wash the aqueous solution with dichloromethane to remove the chiral auxiliary.

-

Apply the aqueous layer to a column of Dowex 50WX8 resin.

-

Wash the resin with water to remove any remaining impurities.

-

Elute the amino acid from the resin using aqueous ammonia.

-

Concentrate the eluate under reduced pressure to obtain the desired α,α-disubstituted amino acid.

-

The enantiomeric excess (ee%) of the final product can be determined by chiral HPLC analysis after derivatization.

Visualizations

Caption: General workflow for the asymmetric synthesis of α,α-disubstituted amino acids.

Caption: Logical relationship of stereochemical control in asymmetric alkylation.